molecular formula C3H5N3O2 B12509935 (S)-2-Azidopropanoic acid

(S)-2-Azidopropanoic acid

Cat. No.: B12509935
M. Wt: 115.09 g/mol
InChI Key: XVNBLPHVIQXLMS-REOHCLBHSA-N
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Description

(S)-2-Azidopropanoic acid is a chiral azido acid that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of an azido group (-N₃) attached to the second carbon of the propanoic acid backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azidopropanoic acid typically involves the azidation of (S)-2-bromopropanoic acid. The reaction is carried out by treating (S)-2-bromopropanoic acid with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azidopropanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)) for the Huisgen cycloaddition.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: (S)-2-Aminopropanoic acid.

    Cycloaddition: Triazole derivatives.

    Substitution: Corresponding substituted propanoic acid derivatives.

Scientific Research Applications

(S)-2-Azidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its ability to form stable triazole linkages.

    Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors and bioorthogonal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-Azidopropanoic acid largely depends on the specific application and the target molecule. In biological systems, the azido group can react with alkyne-functionalized molecules to form stable triazole linkages, which can be used for labeling or modifying biomolecules. This reaction is highly specific and bioorthogonal, meaning it does not interfere with natural biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Azidopropanoic acid: The enantiomer of (S)-2-Azidopropanoic acid with a different three-dimensional arrangement.

    2-Azidoacetic acid: A similar compound with the azido group attached to the second carbon of acetic acid.

    3-Azidopropanoic acid: A compound with the azido group attached to the third carbon of propanoic acid.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can influence its reactivity and interactions with chiral environments in biological systems. This makes it particularly valuable in stereoselective synthesis and studies involving chiral recognition.

Properties

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

(2S)-2-azidopropanoic acid

InChI

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1

InChI Key

XVNBLPHVIQXLMS-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N=[N+]=[N-]

Canonical SMILES

CC(C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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